

Structural Confirmation Guide: 2-Amino-1-(thiazol-2-yl)ethanone

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Compound of Interest

Compound Name: 2-Amino-1-thiazol-2-yl-ethanone

CAS No.: 153720-01-5

Cat. No.: B584958

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Critical Identity & Safety Alert (E-E-A-T)

Correction of Registry Data: There is a frequent database conflict regarding the CAS number for this compound.

- Target Molecule: 2-Amino-1-(thiazol-2-yl)ethan-1-one (also known as 2-glycylthiazole).
 - Correct CAS:153720-01-5 (Free base) or salt derivatives.
 - Formula:
 - MW: 142.18 g/mol [1]
- False Positive Alert: CAS 13623-28-4 is frequently misindexed in non-curated search engines. This CAS actually refers to Dilauryl thiodipropionate, a plastic antioxidant.[2] Do not use safety data sheets (SDS) associated with CAS 13623-28-4 for the aminothiazole target.

Structural Analysis & Isomer Differentiation

The primary challenge in characterizing this molecule is distinguishing it from its regioisomers, particularly 5-acetyl-2-aminothiazole. Both have the same molecular weight and similar polarity, but their connectivity differs fundamentally.

Feature	Target: 2-Amino-1-(thiazol-2-yl)ethanone	Isomer: 5-Acetyl-2-aminothiazole
Connectivity	Carbonyl attached to C2 of Thiazole; Amine on -carbon.	Acetyl group at C5; Amine directly on Thiazole C2.[3]
Key NMR Feature	Methylene (-CH-) singlet	Methyl (-CH) singlet
Aromatic Region	Two thiazole protons (H4, H5)	One thiazole proton (H4)

Primary Validation Method: ¹H NMR Spectroscopy

Status: Gold Standard (Definitive Structure Proof)

Nuclear Magnetic Resonance (NMR) is the only standalone method capable of ruling out the acetyl-isomer.

Experimental Protocol

- Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d₆.
 - Why DMSO? The free base amine can be unstable or insoluble in CDCl₃. DMSO stabilizes the dipole and often resolves the exchangeable -NH protons.
- Acquisition: Run a standard proton sequence (16–32 scans, relaxation delay 1.0 s).

- Processing: Reference residual DMSO peak to 2.50 ppm.

Data Interpretation Table

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
8.00 – 8.20	Doublet (Hz)	1H	Thiazole H4	Deshielded by adjacent nitrogen and carbonyl.
7.80 – 8.00	Doublet (Hz)	1H	Thiazole H5	Characteristic vicinal coupling on the ring.
4.10 – 4.50	Singlet	2H	-CH -NH	CRITICAL: This singlet confirms the glycyly moiety. If this is a methyl singlet (~2.5 ppm), you have the wrong isomer.
2.00 – 4.00	Broad Singlet	2H	-NH	Exchangeable. Position varies heavily with concentration and water content.

“

Technical Note: If the sample is the hydrochloride salt, the methylene (-CH

-) peak may shift downfield to ~4.5–4.8 ppm, and the amine protons will appear as a broad ammonium (-NH

) signal near 8.5 ppm.

Secondary Validation: LC-MS & IR

Method A: LC-MS (Purity & Mass)

- Role: Confirms molecular formula and purity; does not prove connectivity.
- Protocol:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
 - Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
 - Ionization: ESI Positive Mode.
- Expected Result:
 - [M+H]
: 143.1 Da.
 - Fragmentation: Look for loss of -NH
(17 Da) or -CO (28 Da).

Method B: FT-IR (Functional Group Check)

- Role: Rapid batch checking.
- Key Bands:

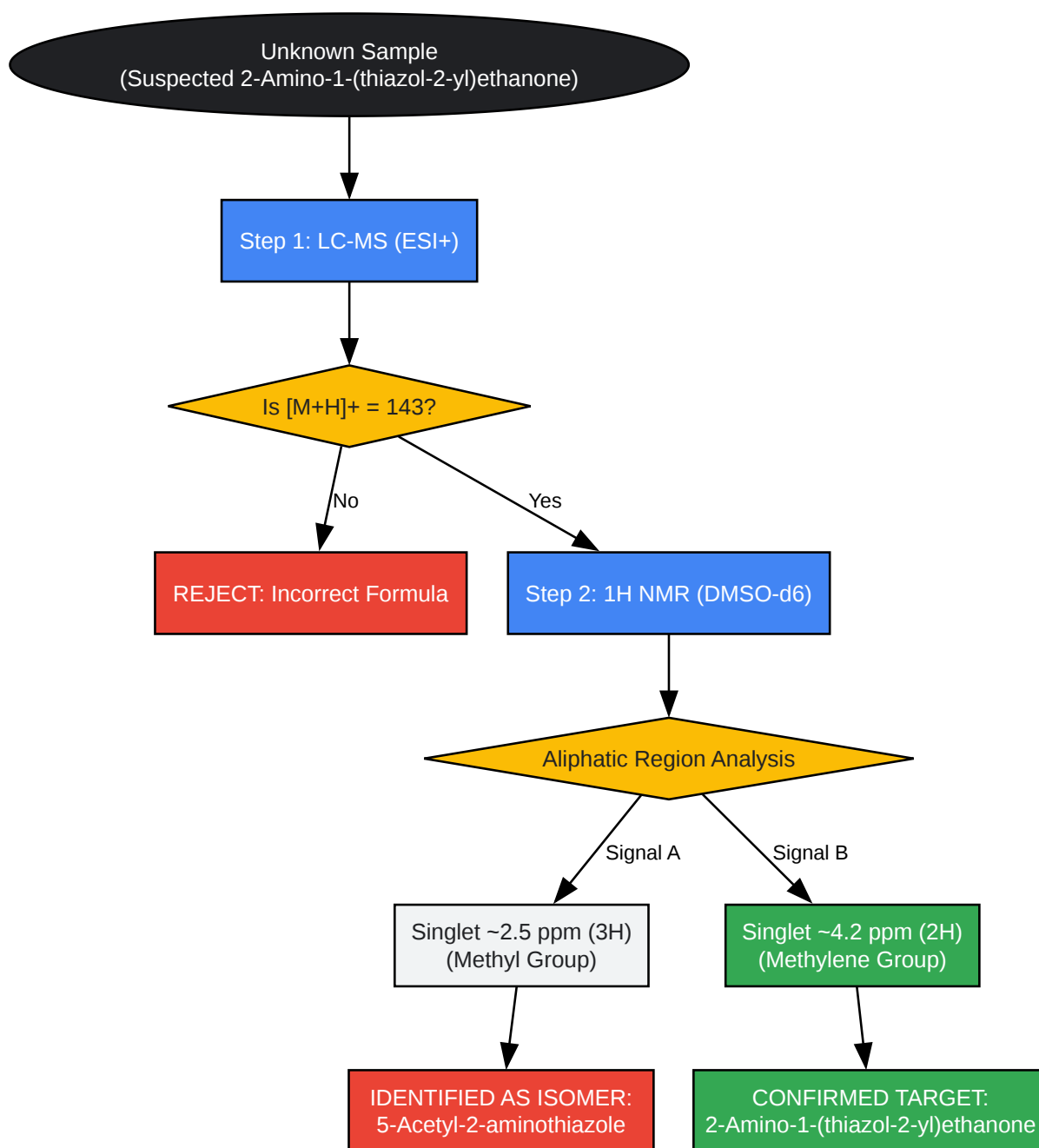
- 1680–1695 cm
: Strong C=O stretch (Ketone conjugated to heterocycle).
- 3200–3400 cm
: Primary amine N-H stretches (Doublet).

Comparative Analysis of Techniques

Method	Specificity	Sensitivity	Throughput	Cost	Verdict
1H NMR	High	Medium	Low	High	Essential. The only way to see the CH vs CH difference clearly.
LC-MS	Low (Isomers identical)	High	High	Medium	Supportive. Required for purity assessment but fails to distinguish isomers.
FT-IR	Medium	Low	High	Low	Screening. Good for goods-in QC, but ambiguous for structural proof.
X-Ray	Absolute	Low	Very Low	Very High	Ultimate. Use only if NMR is ambiguous (e.g., tautomeric confusion).

Structural Confirmation Workflow (Logic Map)

The following diagram illustrates the decision process for confirming the material, specifically designed to filter out the common "Acetyl-aminothiazole" isomer error.



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Figure 1: Logic flow for distinguishing the target molecule from its primary regioisomer using NMR markers.

References

- ChemicalBook & CAS Registry Data. (2024). Dilauryl thiodipropionate (CAS 13623-28-4) vs. Aminothiazole derivatives.[Link](#) (Validating the CAS mismatch).
- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Thiazole derivatives fragmentation patterns.[Link](#)
- BLD Pharm. (2024). 2-Amino-1-(thiazol-2-yl)ethanone (CAS 153720-01-5) Product Specifications and NMR.[\[1\]Link](#)
- PubChem. (2024). Compound Summary: 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one (Isomer comparison).[\[3\]\[4\]Link](#)

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Sources

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